molecular formula C21H39O7P B12047626 2-Hydroxy-3-(phosphonooxy)propyl (9Z,12Z)-octadeca-9,12-dienoate CAS No. 22002-88-6

2-Hydroxy-3-(phosphonooxy)propyl (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B12047626
CAS No.: 22002-88-6
M. Wt: 434.5 g/mol
InChI Key: ZQTAMPRZFOOEEP-AVQMFFATSA-N
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Description

The compound “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution” is a polyclonal antibody that targets the LIS1 protein. LIS1, also known as lissencephaly-1, is a protein involved in neuronal migration and brain development. This antibody is produced in rabbits and is affinity isolated, meaning it has been purified to specifically bind to the LIS1 protein. The antibody is provided in a buffered aqueous solution, which helps maintain its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The production of the “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution” involves several key steps:

    Immunization: Rabbits are immunized with an antigen, which is typically a peptide corresponding to a region of the LIS1 protein. The antigen is often conjugated to a carrier protein to enhance the immune response.

    Antibody Production: The immune system of the rabbit produces antibodies against the antigen. These antibodies are collected from the rabbit’s serum.

    Affinity Isolation: The antibodies are purified using affinity chromatography. This process involves passing the serum through a column containing the antigen, which binds specifically to the antibodies. The bound antibodies are then eluted from the column, resulting in a highly purified antibody preparation.

    Formulation: The purified antibodies are formulated in a buffered aqueous solution, typically containing phosphate-buffered saline and a preservative such as sodium azide to prevent microbial growth.

Industrial Production Methods

Industrial production of polyclonal antibodies, including the “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution,” follows similar steps but on a larger scale. This involves:

    Large-Scale Immunization: Multiple rabbits are immunized to produce a sufficient quantity of antibodies.

    Serum Collection: Serum is collected from the immunized rabbits and pooled to ensure consistency.

    Affinity Purification: The pooled serum undergoes affinity chromatography to isolate the specific antibodies.

    Quality Control: The purified antibodies are subjected to rigorous quality control tests to ensure their specificity, purity, and activity.

    Packaging: The antibodies are formulated in a buffered aqueous solution and packaged for distribution.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both ester and phosphate ester bonds under specific conditions:

Table 1: Hydrolysis Reactions

Reaction TypeConditionsProductsReference
Enzymatic hydrolysis Phospholipase A2 (PLA2)Glycerol-3-phosphate + (9Z,12Z)-octadeca-9,12-dienoic acid (linoleic acid)
Acid-catalyzed hydrolysis pH < 3, heatPhosphoric acid + glycerol derivatives + linoleic acid
Base-catalyzed hydrolysis pH > 10, heatSodium phosphate + glycerol derivatives + linoleate salts
  • Key Insight : Enzymatic cleavage by PLA2 is critical in biological systems, releasing linoleic acid for downstream signaling . Acid/base hydrolysis is relevant in industrial or laboratory settings for structural analysis .

Oxidation Reactions

The (9Z,12Z)-octadeca-9,12-dienoate chain is susceptible to oxidation due to conjugated double bonds:

Table 2: Oxidation Pathways

Oxidizing AgentConditionsProductsReference
Ozone (O₃) Room temperatureOzonides → cleavage products (short-chain aldehydes/carboxylic acids)
Lipoxygenase Physiological pH, O₂Hydroperoxy-octadecadienoates (HPODEs)
H₂O₂/Fe²⁺ (Fenton) Acidic, reactive oxygenEpoxides and lipid peroxidation byproducts
  • Structural Impact : Oxidation alters the bioactivity of LPA, potentially reducing its affinity for G protein-coupled receptors (LPA1–6).

Esterification and Transphosphatidylation

The hydroxyl and phosphate groups participate in ester exchange reactions:

Table 3: Esterification Reactions

Reaction PartnerConditionsProductsReference
Fatty acyl-CoA Enzymatic (acyltransferase)Diacylphosphatidic acid derivatives
Cholesterol Acidic catalystCholesterol-phosphonooxypropyl linoleate conjugates
Ethanolamine Phospholipase DPhosphatidylethanolamine analogs
  • Note : Transphosphatidylation is utilized in synthetic lipidomics to generate structurally modified phospholipids .

Interaction with Liposomal Systems

In pharmaceutical formulations, the compound’s amphiphilic nature enables integration into lipid bilayers:

Table 4: Liposomal Interactions

Interaction TypeConditionsOutcomeReference
Membrane fusion Neutral pH, 37°CEnhanced stability of ceramide-loaded liposomes
Ionic binding Cationic lipid mixturesComplexation with nucleic acids (e.g., siRNA)
Oxidative degradation Light, O₂Reduced encapsulation efficiency due to lipid peroxidation
  • Application : Used in drug delivery systems to improve targeting of anticancer agents .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Table 5: Thermal Stability Data

Temperature Range (°C)Mass Loss (%)Major ProductsReference
150–20012Glycerol derivatives, CO₂
200–30045Linoleic acid fragments, phosphates
>30033Carbonaceous residue

Metabolic Pathways

In vivo, the compound participates in lipid signaling and metabolism:

Table 6: Metabolic Fate

PathwayEnzymes InvolvedProductsReference
LPA receptor binding Autotaxin (ATX)Activation of MAPK/PI3K pathways → cell proliferation/migration
β-Oxidation Acyl-CoA dehydrogenasesAcetyl-CoA + ATP
Re-esterification AcyltransferasesIncorporation into phospholipid membranes

Synthetic Modifications

The hydroxyl and phosphate groups are sites for chemical derivatization:

Table 7: Synthetic Derivatives

Derivative TypeReagentsApplicationReference
Phosphate alkylation Alkyl halidesCationic lipids for gene delivery
Acyl chain substitution Linoleoyl-CoATailored phospholipids for membrane studies
PEGylation Polyethylene glycol (PEG)Stealth liposomes for prolonged circulation

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H39O7P
  • Molecular Weight : 436.5 g/mol
  • CAS Number : 22002-88-6

The compound's structure features a glycerol backbone with a phosphonooxy group and a long-chain fatty acid moiety, which contributes to its amphiphilic properties. These properties allow it to interact with both hydrophilic and hydrophobic environments, making it useful in various biochemical applications.

Biological Functions

1. Cell Signaling
Lysophosphatidic acid is recognized for its role as a signaling molecule involved in numerous cellular processes such as cell proliferation, survival, and migration. It activates specific G protein-coupled receptors (GPCRs) which mediate various downstream effects including cytoskeletal rearrangement and gene expression modulation .

2. Mitogenic Activity
The compound has been identified as a mitogen, meaning it stimulates cell division. This property is particularly relevant in cancer research where lysophosphatidic acid may contribute to tumor growth and metastasis through enhanced cellular proliferation .

Clinical Applications

1. Cancer Research
Studies have shown that lysophosphatidic acid levels are elevated in various cancers such as ovarian cancer and breast cancer. It promotes tumorigenesis through mechanisms involving angiogenesis and immune evasion . Clinical trials are exploring the potential of lysophosphatidic acid antagonists as therapeutic agents to inhibit cancer progression.

2. Fibrosis
Lysophosphatidic acid is implicated in fibrotic diseases due to its ability to promote fibroblast activation and collagen deposition. Research indicates that targeting its signaling pathways may provide therapeutic avenues for conditions like pulmonary fibrosis and systemic sclerosis .

Case Studies

StudyFocusFindings
Study on Ovarian Cancer Investigated the role of lysophosphatidic acid in ovarian cancer cell proliferationFound that blocking lysophosphatidic acid receptors reduced tumor growth in vivo .
Fibrosis Research Examined the effects of lysophosphatidic acid on fibroblast activityDemonstrated increased collagen synthesis in response to lysophosphatidic acid stimulation, suggesting a pathway for therapeutic intervention .
Cardiovascular Studies Analyzed the role of lysophosphatidic acid in cardiovascular diseasesIdentified its involvement in vascular smooth muscle cell migration, contributing to atherosclerosis progression .

Industrial Applications

1. Emulsifiers and Surfactants
Due to its amphiphilic nature, this compound is utilized in the formulation of emulsifiers and surfactants in cosmetic and pharmaceutical products. Its ability to stabilize emulsions enhances the texture and efficacy of topical formulations.

2. Drug Delivery Systems
Research indicates that lysophosphatidic acid can be incorporated into lipid-based drug delivery systems to improve the bioavailability of poorly soluble drugs. Its structural properties facilitate the encapsulation of therapeutic agents within lipid nanoparticles .

Mechanism of Action

The “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution” exerts its effects by specifically binding to the LIS1 protein. The binding of the antibody to LIS1 can inhibit the protein’s function or mark it for degradation by the immune system. The molecular targets and pathways involved include:

    Microtubule Dynamics: LIS1 interacts with microtubules and is involved in regulating their stability and organization. The antibody can disrupt this interaction, affecting microtubule dynamics and cell division.

    Neuronal Migration: LIS1 plays a crucial role in neuronal migration during brain development.

Comparison with Similar Compounds

The “Anti-LIS1 antibody produced in rabbit, affinity isolated antibody, buffered aqueous solution” can be compared with other similar antibodies targeting different proteins involved in neuronal migration and brain development. Some similar compounds include:

These antibodies share similar applications in research but target different proteins, providing complementary tools for studying neuronal migration and brain development.

Biological Activity

2-Hydroxy-3-(phosphonooxy)propyl (9Z,12Z)-octadeca-9,12-dienoate, also known as lysophosphatidic acid (LPA), is a bioactive lipid that plays a crucial role in various biological processes. This compound is notable for its involvement in cell signaling pathways that affect cell proliferation, migration, and survival. Understanding its biological activity is essential for exploring its potential therapeutic applications in diseases such as cancer and fibrosis.

  • Molecular Formula : C21H39O7P
  • Molar Mass : 434.5 g/mol
  • CAS Number : 22002-88-6
PropertyValue
Molecular FormulaC21H39O7P
Molar Mass434.5 g/mol
CAS Number22002-88-6
SynonymsD (+)-sn-1-O-linoleoyl-glyceryl-3-phosphate

LPA exerts its effects primarily through specific G protein-coupled receptors (GPCRs), including LPA1 to LPA6. These receptors activate various intracellular signaling pathways, such as:

  • Mitogen-Activated Protein Kinase (MAPK) : This pathway is crucial for cell growth and differentiation.
  • Phosphatidylinositol 3-Kinase (PI3K) : Involved in promoting cell survival and growth.
  • Rho GTPases : These are important for cytoskeletal rearrangements and cell motility.

Physiological Effects

The biological activities of LPA include:

  • Cell Proliferation : LPA stimulates the proliferation of various cell types, including fibroblasts and endothelial cells.
  • Cell Migration : It enhances the migratory capacity of cells, which is significant in wound healing and cancer metastasis.
  • Survival Signals : LPA promotes cell survival by inhibiting apoptosis through the activation of anti-apoptotic proteins.

Cancer Research

Recent studies have highlighted the role of LPA in cancer progression. For instance, a study published in Cancer Research demonstrated that elevated levels of LPA were associated with increased tumor growth and metastasis in breast cancer models. The research indicated that blocking LPA receptors could reduce tumor size and spread, suggesting a potential therapeutic target for cancer treatment .

Fibrosis

In the context of fibrosis, LPA has been shown to contribute to the activation of fibroblasts and the deposition of extracellular matrix components. A study published in The Journal of Clinical Investigation found that LPA signaling was implicated in pulmonary fibrosis, with antagonists of LPA receptors reducing fibrotic responses in animal models .

Properties

CAS No.

22002-88-6

Molecular Formula

C21H39O7P

Molecular Weight

434.5 g/mol

IUPAC Name

(2-hydroxy-3-phosphonooxypropyl) (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C21H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h6-7,9-10,20,22H,2-5,8,11-19H2,1H3,(H2,24,25,26)/b7-6+,10-9+

InChI Key

ZQTAMPRZFOOEEP-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O

Origin of Product

United States

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